9-(3-chloro-4-methoxyphenyl)-3-ethyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
The compound belongs to the class of pyrimidines, which are aromatic heterocyclic organic compounds similar to pyridine. One of their carbon atoms is replaced by a nitrogen atom . Pyrimidines and their derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
Molecular Structure Analysis
The molecular structure of pyrimidines is a six-membered ring with two nitrogen atoms. The specific compound you mentioned has additional functional groups attached to the pyrimidine ring, including a chloro group, a methoxy group, and an ethyl group .Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including substitutions and ring-opening reactions . The specific reactions that this compound can undergo are not available in the sources I found.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Pyrimidines are generally stable compounds. They are planar and aromatic, which contributes to their stability .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
9-(3-chloro-4-methoxyphenyl)-3-ethyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O3/c1-5-23-17(26)15-16(22(3)19(23)27)21-18-24(9-11(2)10-25(15)18)12-6-7-14(28-4)13(20)8-12/h6-8,11H,5,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUQSULQKNUWKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC(=C(C=C4)OC)Cl)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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